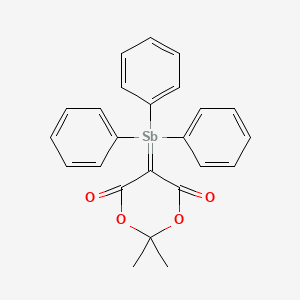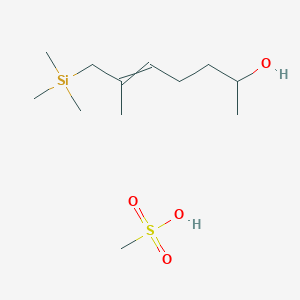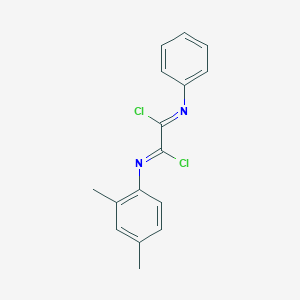
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride: is an organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and phenylamine with ethanebis(imidoyl) dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidoyl oxides.
Reduction: Formation of the reduced imidoyl derivatives.
Substitution: Formation of substituted ethanebis(imidoyl) derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidoyl derivatives.
Biology: In biological research, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imidoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
- N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide
Uniqueness: (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific configuration and the presence of both 2,4-dimethylphenyl and phenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
653591-82-3 |
|---|---|
Fórmula molecular |
C16H14Cl2N2 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
N'-(2,4-dimethylphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-8-9-14(12(2)10-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
VJOXQZSPTABOID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


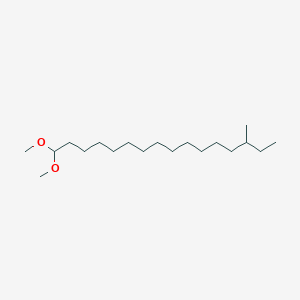

boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
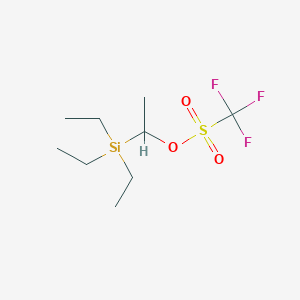
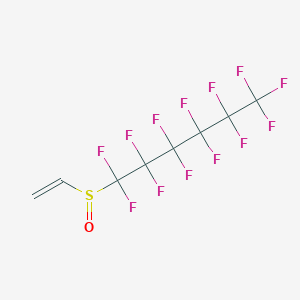
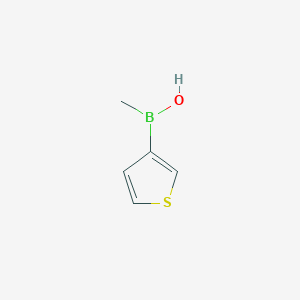
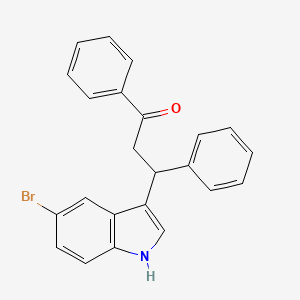
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
